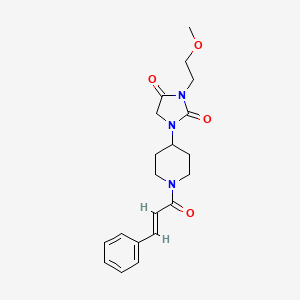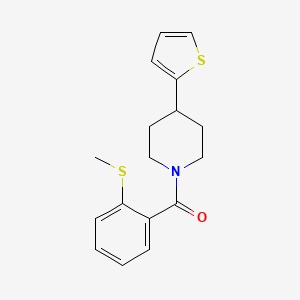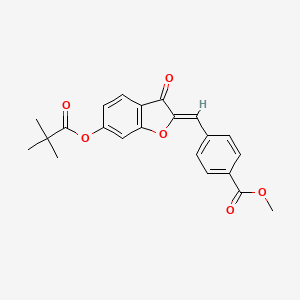
(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 4-((3-oxo-6-(pivaloyloxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of benzofuran and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Anti-Cancer Potential
- Synthesis and Evaluation as Anti-Cancer Agents: A study focusing on the synthesis of novel quinuclidinone derivatives, which include compounds similar to the queried chemical, showed promising anti-cancer properties. Specifically, compounds such as (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, prepared using a common intermediate resembling the queried chemical, exhibited potent anti-cancer activity in cell viability assays using A549 & L132 cell lines (Soni, Sanghvi, Devkar, & Thakore, 2015).
Potential in PET Imaging
- Synthesis for PET Probe Imaging: The compound (Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, structurally related to the queried chemical, was synthesized as a potential PET probe for imaging of the enzyme PIM1. This illustrates the application of similar compounds in advanced imaging techniques (Gao, Wang, Miller, & Zheng, 2013).
Renewable Material Synthesis
- Production of Biobased Terephthalic Acid Precursors: Research on silica molecular sieves catalyzing reactions between ethylene and renewable furans, including compounds structurally similar to the queried chemical, has been conducted for the production of biobased terephthalic acid precursors. This indicates its potential use in the development of renewable materials (Pacheco, Labinger, Sessions, & Davis, 2015).
Crystal Engineering and High-Pressure Transformations
- Application in Crystal Engineering: A study of methyl 2-(carbazol-9-yl)benzoate, a compound with similarities to the queried chemical, revealed its unique crystallization properties and transformation under high pressure, indicating its potential use in crystal engineering and materials science (Johnstone et al., 2010).
Corrosion Inhibition in Mild Steel
- Use in Corrosion Inhibition: A theoretical and experimental study on compounds structurally related to the queried chemical, specifically methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, demonstrated their effectiveness as inhibitors against corrosion of mild steel in acidic media. This suggests potential applications in industrial corrosion protection (Arrousse et al., 2021).
Advanced Optical and Photophysical Applications
- Photoluminescent Properties in Mesogens: Research on 1,3,4-oxadiazole derivatives related to the queried chemical highlighted their applications in the study of mesomorphic behavior and photoluminescent properties, pointing towards their potential use in advanced optical materials and technologies (Han et al., 2010).
Propiedades
IUPAC Name |
methyl 4-[(Z)-[6-(2,2-dimethylpropanoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-22(2,3)21(25)27-15-9-10-16-17(12-15)28-18(19(16)23)11-13-5-7-14(8-6-13)20(24)26-4/h5-12H,1-4H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCAMLZJLKNWCG-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)
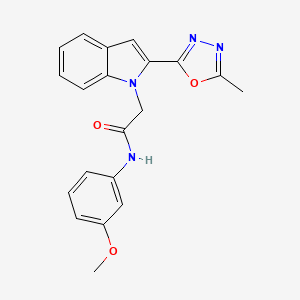

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2955215.png)
![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)
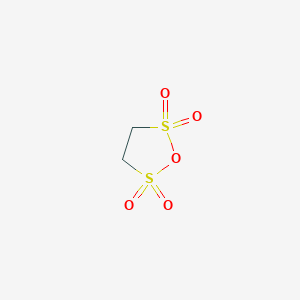
![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)
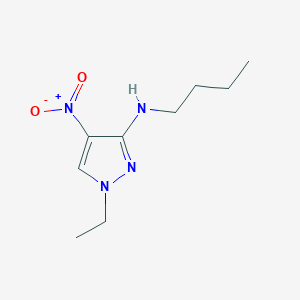
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)
